molecular formula C24H25N7O5 B3028269 Emavusertib CAS No. 1801344-14-8

Emavusertib

Cat. No. B3028269
CAS RN: 1801344-14-8
M. Wt: 491.5
InChI Key: SJHNWSAWWOAWJH-MRXNPFEDSA-N
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Description

Emavusertib Description

This compound, also known as CA-4948, is an oral small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are involved in inflammation and B-cell proliferation. This compound has shown clinical activity in patients with systemic Non-Hodgkin’s Lymphoma (NHL) and is being evaluated for its potential in treating primary central nervous system lymphoma (PCNSL) and other hematologic malignancies .

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

In a preclinical study, this compound demonstrated the ability to achieve therapeutically relevant concentrations in the brain and cerebrospinal fluid (CSF) of a murine model. It impaired tumor cell proliferation in vitro and in vivo and showed dose-dependent single-agent activity in preclinical PCNSL models .

In a subset analysis of the TAKEAIM lymphoma trial, two patients with relapsed/refractory (R/R) PCNSL treated with this compound in combination with ibrutinib showed a tolerable safety profile and promising anti-cancer activity, suggesting the potential to overcome ibrutinib resistance .

Another study is evaluating this compound in combination with azacitidine and venetoclax in acute myeloid leukemia (AML) patients in complete response with measurable residual disease (MRD). The study aims to determine a safe and tolerable dosing schedule for the triple combination .

Lastly, this compound has been shown to synergize with second-generation BTK inhibitors acalabrutinib and zanubrutinib in MYD88-L265P mutated lymphoma cell lines, supporting further clinical exploration of the combination of IRAK4 and BTK inhibitors for lymphoma patients .

Scientific Research Applications

Emavusertib in Treating Relapsed/Refractory CNS Lymphoma

This compound, an oral interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, has been studied for its efficacy in treating relapsed/refractory central nervous system (CNS) lymphoma. The drug targets the toll-like receptor and interleukin-1 receptor signaling pathways, which are critical in B-cell proliferation. In a subset analysis of the TAKEAIM Lymphoma Trial, this compound combined with ibrutinib showed a tolerable safety profile and promising anti-cancer activity in patients with relapsed/refractory primary CNS lymphoma (PCNSL). This combination therapy may overcome resistance to ibrutinib alone (Iqbal et al., 2022).

This compound as a Potential Treatment for Primary CNS Lymphoma

This compound's efficacy has also been evaluated for primary CNS lymphoma (PCNSL), an aggressive brain tumor. Over half of PCNSL patients cannot tolerate intensive chemoimmunotherapy, making novel treatments like this compound crucial. The drug's ability to achieve therapeutically relevant concentrations in the brain and cerebrospinal fluid and its impact on tumor cell proliferation in preclinical PCNSL models highlight its potential as a treatment option for PCNSL (von Roemeling et al., 2022).

Targeting IRAK4 with this compound in Lymphoma Models

This compound has shown potential in overcoming resistance to phosphatidylinositol 3-kinase (PI3K) and Bruton tyrosine kinase (BTK) inhibitors in indolent B cell lymphomas. Its effectiveness as a single agent and in combination with targeted agents has been studied in marginal zone lymphoma (MZL) cell lines. The presence of MYD88 L265P mutation in MZL cell lines enhances sensitivity to this compound, indicating its potential in treating MYD88-mutated indolent B cell lymphomas (Guidetti et al., 2023).

Mechanism of Action

Target of Action

Emavusertib, also known as CA-4948, is a novel drug that primarily targets the enzyme Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) . IRAK4 plays a crucial role in the mechanism of cell multiplication, particularly in terms of spliceosomes, which are commonly mutated in myelodysplastic syndrome (MDS) . FLT3 is a known mutation that is very active in acute myeloid leukemia (AML) and affects other proteins such as CLK1, CLK2, and CLK4 .

Mode of Action

This compound is a selective, reversible, ATP-competitive, type 1, small molecule IRAK4 inhibitor . It works by blocking the action of abnormal proteins IRAK4 and FLT3 that signal cells to multiply . This inhibition may help keep cancer cells from growing . It also inhibits the mechanism of how cells multiply, particularly in terms of spliceosomes .

Biochemical Pathways

This compound acts through a mechanism called the myddosome . It blocks MAPK downstream and also blocks NF-κB . IRAK4 is upregulated during anti-FLT3 or other cytotoxic therapies, which could drive a resistance pathway of early relapse and progression . Inhibition of these three onco-proteins by this compound may address the unmet need for novel therapies in AML .

Pharmacokinetics

This compound is orally bioavailable and has moderate plasma binding . It demonstrates stability in plasma, liver microsomes, and hepatocytes, and exhibits rapid absorption and clearance . These properties impact the bioavailability of the drug, making it a potent therapeutic agent.

Result of Action

This compound has demonstrated anti-leukemic activity and a manageable safety profile in patients with relapsed/refractory FLT3 and spliceosome-mutated AML . Patients who experienced a response with this compound demonstrated more than a 90% reduction in bone marrow blasts compared with baseline . Among evaluable patients with FLT3-mutant AML, complete responses (CR) were observed in 3 patients, complete response with partial hematologic recovery (CRh) was achieved by 1 patient, and 2 patients achieved a morphological leukemia-free state (MLFS) .

Action Environment

The efficacy of this compound can be influenced by the presence of specific mutations in the patient’s genome. For instance, the presence of spliceosome mutations U2AF1 or SF3B1 results in excessive IRAK4-L and further enhances toll-like receptor pathway activation . Furthermore, FLT3-driven relapses are common in the current standard of care, which is the combination of azacitidine plus venetoclax . Therefore, the genetic landscape of the patient’s cancer cells can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Emavusertib has a favorable safety profile in heavily pretreated AML patients with FLT3 mutation . Treatment-emergent adverse events (TEAEs) Grade ≥ 3 were reported in 70% of patients, and the majority of these were reversible and manageable .

Future Directions

Several phase I/II clinical trials evaluating the safety, efficacy, and pharmacokinetics of Emavusertib monotherapy as well as this compound in combination with other agents in relapsed/refractory B-cell NHLs and myeloid malignancies are underway . The TakeAim Leukemia trial aims to add this compound to the treatment paradigm of acute myeloid leukemia and high-risk myelodysplastic syndrome .

properties

IUPAC Name

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHNWSAWWOAWJH-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103300
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1801344-14-8
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801344-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emavusertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801344148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emavusertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5DMF9JKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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